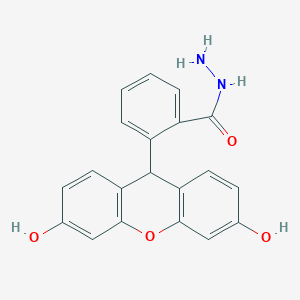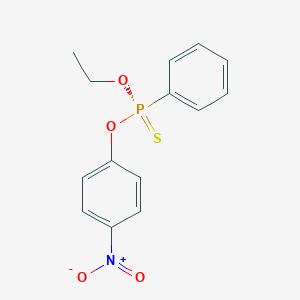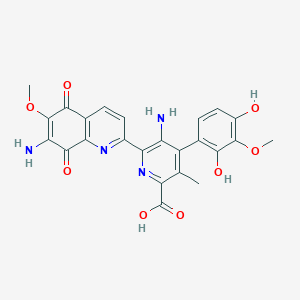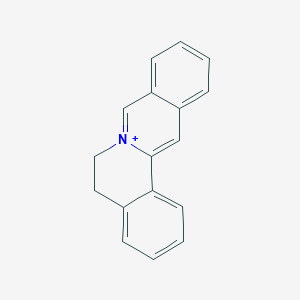
5,6-Dihydrodibenzo(a,g)quinolizinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrodibenzo(a,g)quinolizinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic aromatic organic compound that has been synthesized using various methods. It has been found to have several biochemical and physiological effects and has been used in various lab experiments.
Mécanisme D'action
The mechanism of action of 5,6-Dihydrodibenzo(a,g)quinolizinium is not fully understood. However, it has been found to interact with DNA and RNA by intercalation, which is the insertion of the compound between the base pairs of the nucleic acids. This interaction can lead to the inhibition of DNA and RNA synthesis, which is believed to be the mechanism behind the anti-cancer properties of the compound.
Effets Biochimiques Et Physiologiques
5,6-Dihydrodibenzo(a,g)quinolizinium has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Dihydrodibenzo(a,g)quinolizinium in lab experiments include its ability to detect nucleic acids and proteins, its potential anti-cancer properties, and its potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, the synthesis of the compound can be challenging and time-consuming, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5,6-Dihydrodibenzo(a,g)quinolizinium. One direction is to further investigate its potential applications in photodynamic therapy. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and better purity of the compound. Further research can also lead to a better understanding of the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5,6-Dihydrodibenzo(a,g)quinolizinium is a heterocyclic aromatic organic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. Its potential applications include the detection of nucleic acids and proteins, anti-cancer properties, and potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments, including its toxicity at high concentrations and the challenging synthesis process. Further research can lead to a better understanding of the compound's mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5,6-Dihydrodibenzo(a,g)quinolizinium can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobiphenyl and 1,2-dihydrophenanthrene-4,5-dione. Another method involves the reaction of 2-aminobiphenyl with 1,2-dihydrophenanthrene-9,10-dione. The yield of the synthesis reaction can be increased by using a specific catalyst or by optimizing the reaction conditions.
Applications De Recherche Scientifique
5,6-Dihydrodibenzo(a,g)quinolizinium has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of nucleic acids and proteins. It has also been used as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential applications in the field of photodynamic therapy.
Propriétés
Numéro CAS |
19716-69-9 |
|---|---|
Nom du produit |
5,6-Dihydrodibenzo(a,g)quinolizinium |
Formule moléculaire |
C17H14N+ |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |
Clé InChI |
UICBHOXXGLYZJH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
SMILES canonique |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Synonymes |
2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
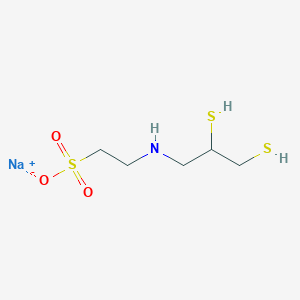
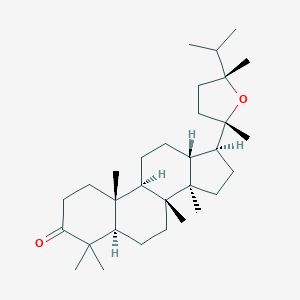
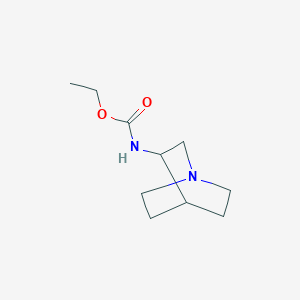
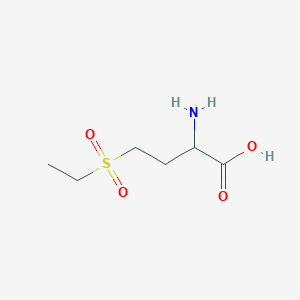
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
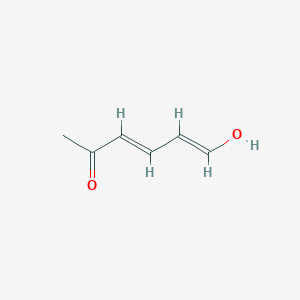
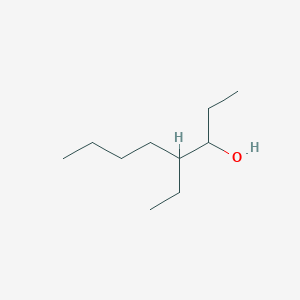
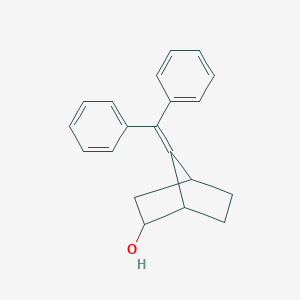
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
